Array ( [bid] => 12002451 ) Buy N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-(4-hydroxy-6-methyl-2-pyrimidinyl)guanidine | 51388-13-7

N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-(4-hydroxy-6-methyl-2-pyrimidinyl)guanidine

Catalog No.
S12456630
CAS No.
51388-13-7
M.F
C13H11ClF3N5O
M. Wt
345.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-(4-hydro...

CAS Number

51388-13-7

Product Name

N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-(4-hydroxy-6-methyl-2-pyrimidinyl)guanidine

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine

Molecular Formula

C13H11ClF3N5O

Molecular Weight

345.71 g/mol

InChI

InChI=1S/C13H11ClF3N5O/c1-6-4-10(23)21-12(19-6)22-11(18)20-7-2-3-9(14)8(5-7)13(15,16)17/h2-5H,1H3,(H4,18,19,20,21,22,23)

InChI Key

UQAKGFILVVOSKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)N=C(N)NC2=CC(=C(C=C2)Cl)C(F)(F)F

Isomeric SMILES

CC1=CC(=O)NC(=N1)/N=C(\N)/NC2=CC(=C(C=C2)Cl)C(F)(F)F

N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-(4-hydroxy-6-methyl-2-pyrimidinyl)guanidine is a synthetic compound characterized by its unique molecular structure. With a molecular weight of 345.71 g/mol, this compound features a guanidine core linked to a chlorinated aromatic ring and a pyrimidinyl group. The presence of the trifluoromethyl group enhances its chemical stability and lipophilicity, making it suitable for various applications in medicinal chemistry and biological research.

  • Oxidation: Can be oxidized using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can be performed with sodium borohydride or lithium aluminum hydride.
  • Substitution: The chlorine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation Agents: Hydrogen peroxide, potassium permanganate.
  • Reduction Agents: Sodium borohydride, lithium aluminum hydride.
  • Substitution Nucleophiles: Amines, thiols, or alkoxides.

Major Products Formed

The products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted guanidines.

Research indicates that N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-(4-hydroxy-6-methyl-2-pyrimidinyl)guanidine exhibits potential biological activity. It has been investigated for its role as an enzyme inhibitor or receptor modulator. Its mechanism of action likely involves binding to specific molecular targets, thereby modulating their activity and leading to various biological effects.

The synthesis of this compound typically involves multiple steps. One common method includes the reaction of 4-chloro-3-(trifluoromethyl)aniline with 4-hydroxy-6-methyl-2-pyrimidinyl isocyanate under controlled conditions. Industrial production may utilize automated reactors and continuous flow processes to optimize yield and purity, employing quality control measures such as high-performance liquid chromatography and mass spectrometry .

N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-(4-hydroxy-6-methyl-2-pyrimidinyl)guanidine has several applications:

  • Chemistry: Acts as a building block in the synthesis of more complex molecules.
  • Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
  • Medicine: Explored for analgesic properties and potential use in pain management.
  • Industry: Utilized in developing agrochemicals and pharmaceuticals .

Similar Compounds

  • 4-Chloro-3-(trifluoromethyl)phenyl isocyanate: Shares similar chlorophenyl and trifluoromethyl groups but differs in functional groups.
  • 4-[4-Chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol: Contains a piperidinol group instead of a pyrimidinyl group.

Uniqueness

N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-(4-hydroxy-6-methyl-2-pyrimidinyl)guanidine is unique due to its combination of functional groups that confer specific chemical and biological properties. The trifluoromethyl group enhances stability and lipophilicity, making it valuable in various research applications .

Novel Pathways for Guanidine-Pyrimidine Hybrid Synthesis

The guanidine-pyrimidine core structure has been synthesized through modified Biginelli reactions and furanone ring-opening strategies. A three-component condensation using triazone-protected guanidine derivatives with β-ketoesters and 4-chloro-3-(trifluoromethyl)benzaldehyde demonstrates particular efficacy, achieving 62–86% yields under buffered dimethylformamide conditions. This method circumvents the low reactivity of unprotected guanidine through temporary triazone protection, which prevents undesired side reactions at multiple nucleophilic centers.

Parallel approaches employ 5-aryl-3-arylmethylidenefuran-2(3H)-ones as key intermediates, where guanidine carbonate induces lactone ring opening followed by pyrimidine cyclization. For the target compound, substituting the aryl component with 4-chloro-3-(trifluoromethyl)phenyl derivatives enables direct incorporation of the electron-deficient aromatic system. Nuclear magnetic resonance studies confirm that the trifluoromethyl group’s strong electron-withdrawing nature accelerates ring closure kinetics by 1.8-fold compared to non-fluorinated analogs.

Table 1. Comparative yields of guanidine-pyrimidine hybridization methods

MethodReactantsCatalystYield (%)
Biginelli condensationTriazone guanidine, β-ketoesterNaHCO₃62–86
Furanone cyclizationArylmethylidenefuranone, guanidineHCl58–73
Suzuki-Miyaura couplingChloropyridine, arylboronic acidPd(OAc)₂/XPhos65–74

Strategic Functionalization of Trifluoromethylphenyl Moieties

Incorporating the 4-chloro-3-(trifluoromethyl)phenyl group requires careful optimization of cross-coupling conditions. Palladium-catalyzed Suzuki-Miyaura reactions using bis(pinacolato)diboron derivatives demonstrate superior regioselectivity for the meta-chloro position, with XPhos ligands enhancing conversion rates by 22% compared to triphenylphosphine systems. The trifluoromethyl group’s strong inductive effects necessitate elevated temperatures (80–100°C) and prolonged reaction times (12–24 h) to achieve complete aryl transfer.

Protecting group strategies prove critical during functionalization. Di-tert-butyl dicarbonate (Boc) protection of the pyrimidine nitrogen prevents unwanted nucleophilic aromatic substitution at the 4-chloro position, while orthogonal triazone protection of the guanidine moiety allows sequential functionalization. Deprotection using 50% trifluoroacetic acid in dichloromethane quantitatively restores the free guanidine without affecting the trifluoromethyl group.

Solvent-Free Approaches in Heterocyclic Coupling Reactions

Mechanochemical synthesis provides an effective solvent-free route for constructing the pyrimidine core. Ball-milling guanidine hydrochloride with 4-hydroxy-6-methyl-2-pyrimidinone derivatives in the presence of potassium carbonate achieves 89% conversion within 2 hours, compared to 68% yield in traditional ethanol reflux methods. This approach eliminates solvent coordination effects that typically hinder cyclization of sterically hindered intermediates.

Microwave-assisted solvent-free conditions further accelerate N-arylation steps. Irradiating the guanidine intermediate with 4-chloro-3-(trifluoromethyl)phenyl iodide at 150°C for 15 minutes using copper(I) iodide/phenanthroline catalysts completes the coupling in 78% yield, versus 42% yield under conventional heating. The localized superheating effect preferentially activates the C–I bond over sensitive functional groups.

Catalytic Systems for Selective N-Arylation Processes

Transition metal catalysts govern selectivity in the critical N-arylation step connecting the guanidine and trifluoromethylphenyl moieties. Palladium(II) acetate with XPhos ligand demonstrates optimal performance for Buchwald-Hartwig aminations, achieving 84% yield with <2% diarylation byproducts. The bulky biarylphosphine ligand prevents undesired C–N bond formation at the pyrimidine’s oxygen-rich 4-hydroxy position.

Table 2. Catalyst screening for N-arylation optimization

Catalyst SystemLigandTemperature (°C)Yield (%)
Palladium(II) acetateXPhos10084
Copper(I) iodide1,10-Phenanthroline15078
Palladium tetrakisTriphenylphosphine8065

Base selection significantly impacts reaction efficiency. Potassium tert-butoxide outperforms carbonate bases by providing stronger deprotonation of the guanidine nitrogen while maintaining compatibility with moisture-sensitive trifluoromethyl groups. Solvent mixtures of 1,4-dioxane and dimethylacetamide (4:1 v/v) optimally balance catalyst solubility and reaction kinetics.

XLogP3

2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

345.0604222 g/mol

Monoisotopic Mass

345.0604222 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

Explore Compound Types